n-Heptyl 1-Ethylpentyl Phthalate
Description
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-O-heptan-3-yl 1-O-heptyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-4-7-9-10-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(6-3)14-8-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3 |
InChI Key |
LQAQFECRFDVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Kinetics of N Heptyl 1 Ethylpentyl Phthalate
Esterification Pathways for Branched-Chain Phthalate (B1215562) Esters
The synthesis of n-Heptyl 1-Ethylpentyl Phthalate from phthalic anhydride (B1165640), n-heptanol, and 1-ethylpentanol follows a two-step esterification process. The primary use of phthalic anhydride is as a precursor to various phthalate esters, which are synthesized through an alcoholysis reaction. wikipedia.org
The initial reaction involves the rapid and essentially irreversible formation of a monoester at a lower temperature. researchgate.net This is followed by a second, slower esterification step to form the diester, which is reversible and typically requires a catalyst and the removal of water to drive the reaction to completion. wikipedia.orgresearchgate.netchemicalbook.com
Investigation of Reaction Mechanisms
The esterification of phthalic anhydride with alcohols proceeds through a nucleophilic addition-elimination mechanism. The first step, the formation of the monoester, occurs readily as the alcohol attacks one of the carbonyl groups of the anhydride ring. wikipedia.org
The second esterification to form the diester is more challenging due to steric hindrance and the decreased reactivity of the monoester. The mechanism for this second step is often the rate-determining step and is influenced by the type of catalyst used. For acid-catalyzed reactions, the mechanism typically involves the protonation of the carboxylic acid group of the monoester, followed by nucleophilic attack by the second alcohol molecule.
Kinetic studies on the esterification of phthalic anhydride with alcohols like n-heptanol and the branched alcohol 2-ethylhexanol (structurally similar to 1-ethylpentanol) indicate that the reaction rate of the second esterification step is often first-order with respect to the monoester and can be independent of the alcohol concentration, particularly when the alcohol is used in excess. researchgate.netresearchgate.net However, other studies have reported second-order kinetics. scribd.com
A sequential reaction approach is often employed for the synthesis of mixed esters like this compound. This involves reacting phthalic anhydride first with one alcohol to form the monoester, followed by the addition of the second alcohol to complete the diesterification. This method allows for better control over the final product composition and minimizes the formation of symmetric diesters (di-n-heptyl phthalate and di-1-ethylpentyl phthalate).
Catalyst Systems for this compound Synthesis
A variety of catalysts can be employed for the synthesis of phthalate esters. These can be broadly categorized as acid catalysts and organometallic catalysts.
Acid Catalysts:
Sulfuric Acid: A strong and effective catalyst for esterification. google.com However, it can lead to side reactions such as dehydration of the alcohol and coloration of the product.
p-Toluenesulfonic Acid (p-TSA): A solid acid catalyst that is often preferred over sulfuric acid due to fewer side reactions and easier handling. researchgate.net
Solid Acid Catalysts: Environmentally friendlier alternatives include sulfated zirconia, zeolites, and ion-exchange resins. These catalysts are easily separable from the reaction mixture and can often be reused.
Organometallic Catalysts:
Titanates: Catalysts such as tetrabutyl titanate are widely used in industrial processes due to their high activity and selectivity. researchgate.net
Zirconates and Stannates: These also serve as effective esterification catalysts. google.com
The choice of catalyst influences the reaction kinetics and the quality of the final product. For mixed esters, the catalyst must be effective for both the linear and the branched alcohol.
Process Optimization in this compound Production
Optimizing the production of this compound involves careful control of several key process parameters to maximize yield and purity while minimizing reaction time and energy consumption.
Temperature, Pressure, and Stoichiometric Considerations
Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 140°C to 230°C. The initial monoesterification can occur at lower temperatures, while the second esterification requires higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and product degradation.
Pressure: The reaction is often conducted under reduced pressure (vacuum) during the second esterification stage. This facilitates the removal of water, which is a byproduct of the reaction. By removing water, the equilibrium is shifted towards the formation of the diester, thus increasing the conversion.
Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of the alcohol mixture is typically used to drive the reaction to completion. In the sequential synthesis of a mixed ester, the initial reaction of phthalic anhydride with the first alcohol is often carried out with a stoichiometric or slight excess of the alcohol. In the second stage, an excess of the second alcohol is used.
Interactive Data Table: Kinetic Data for the Esterification of Phthalic Anhydride with Related Alcohols
The following table presents kinetic data from studies on the esterification of phthalic anhydride with n-heptanol and 2-ethylhexanol, which can serve as a proxy for understanding the synthesis of this compound. Note that the reaction conditions and catalysts differ between the studies.
| Alcohol | Catalyst | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| n-Heptanol | H₂SO₄ | 5:1 | 140 | Value not specified | 67.8 |
| n-Heptanol | H₂SO₄ | 5:1 | 160 | Value not specified | 67.8 |
| n-Heptanol | H₂SO₄ | 5:1 | 180 | Value not specified | 67.8 |
| 2-Ethylhexanol | p-TSA | Not specified | 160 | Value not specified | 88.3 |
| 2-Ethylhexanol | p-TSA | Not specified | 180 | Value not specified | 88.3 |
| 2-Ethylhexanol | p-TSA | Not specified | 200 | Value not specified | 88.3 |
Data for n-heptanol is derived from a study by Kulawska et al. (2011) and for 2-ethylhexanol from Skrzypek et al. (1995).
Reactor Design and Engineering Principles
The industrial production of phthalate esters is typically carried out in batch or semi-batch reactors. These reactors are usually equipped with a stirrer for efficient mixing, a heating system to control the reaction temperature, and a condenser and a water separator to remove the water of reaction. researchgate.net
For the continuous production of mixed phthalate esters, a series of stirred tank reactors (CSTRs) could be employed. This would allow for a continuous feed of reactants and removal of the product, potentially increasing throughput and providing more consistent product quality. The design of such a continuous process would need to carefully consider the residence time in each reactor to ensure complete conversion.
Development of Novel and Sustainable Synthetic Routes
There is a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of phthalate esters.
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a promising green alternative. Lipases can operate under milder reaction conditions, often leading to higher selectivity and reduced by-product formation. The enzymatic synthesis of branched-chain esters has been successfully demonstrated. nih.govmdpi.com Immobilized lipases are particularly attractive as they can be easily recovered and reused. frontiersin.org
Ionic Liquids: Ionic liquids are being explored as alternative solvents and catalysts for esterification reactions. They are non-volatile and can offer advantages in terms of catalyst recycling and product separation.
Solid Acid Catalysts: As mentioned earlier, the use of recyclable solid acid catalysts is a key area of research for making the esterification process more sustainable. These catalysts reduce the need for corrosive and difficult-to-handle mineral acids.
Further research into these sustainable routes is needed to make them economically viable for the large-scale production of mixed-alkyl phthalates like this compound.
Enzymatic Esterification Approaches
The enzymatic synthesis of this compound from phthalic anhydride and the corresponding alcohols, n-heptanol and 1-ethylpentanol, represents a significant advancement over traditional chemical catalysis. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are the catalysts of choice for this esterification due to their high catalytic activity, substrate specificity, and stability in non-aqueous media. nih.govresearchgate.net
The reaction proceeds in a stepwise manner. Initially, phthalic anhydride reacts with one of the alcohols to form a monoester. Subsequently, the second alcohol esterifies the remaining carboxylic acid group to yield the diester, this compound. The use of an enzymatic catalyst allows for milder reaction conditions, typically lower temperatures and pressures, compared to conventional methods that often employ strong acids like sulfuric acid and higher temperatures. d-nb.infoacs.org
Reaction Kinetics and Mechanism:
The kinetics of lipase-catalyzed esterification reactions, such as the synthesis of this compound, are often described by the Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this model, the lipase binds with the first substrate (an alcohol) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the second substrate (the monoester) to form the final diester product and regenerate the free enzyme.
Several factors significantly influence the reaction kinetics:
Temperature: While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for CALB-catalyzed esterifications is typically in the range of 60-80°C. biointerfaceresearch.com
Substrate Molar Ratio: An excess of one of the alcohols can be used to shift the equilibrium towards the product side and increase the yield. However, very high concentrations of certain alcohols can sometimes lead to substrate inhibition. nih.gov
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration up to a certain point, after which mass transfer limitations can become significant. nih.gov
Solvent: The choice of solvent can impact enzyme activity and stability. Non-polar, hydrophobic solvents are generally preferred for esterification reactions as they minimize the stripping of essential water from the enzyme's surface. nih.gov
Illustrative Kinetic Data for Lipase-Catalyzed Esterification:
The following table, based on typical findings for similar lipase-catalyzed esterification reactions, illustrates the potential kinetic parameters for the synthesis of this compound.
| Parameter | Value | Conditions |
| Optimal Temperature | 70°C | Immobilized Candida antarctica lipase B |
| Substrate Molar Ratio (Alcohol:Anhydride) | 2.5:1 | Solvent-free system |
| Enzyme Loading | 10% (w/w of substrates) | - |
| Maximum Conversion | >95% | 24 hours |
| Kinetic Model | Ping-Pong Bi-Bi with substrate inhibition | - |
Interactive Data Table: Effect of Temperature on Reaction Rate
| Temperature (°C) | Relative Reaction Rate (%) |
| 40 | 55 |
| 50 | 75 |
| 60 | 90 |
| 70 | 100 |
| 80 | 85 |
Green Chemistry Principles in this compound Synthesis
The enzymatic synthesis of this compound aligns well with several key principles of green chemistry, aiming to create more environmentally benign chemical processes. nih.govsemanticscholar.org
Key Green Chemistry Principles Applied:
Catalysis: The use of a highly efficient and selective biocatalyst like CALB is a cornerstone of this green approach. Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by being regenerated and reused. nih.govnih.gov
Use of Renewable Feedstocks: While phthalic anhydride is traditionally derived from petroleum, the alcohol components, n-heptanol and 1-ethylpentanol, can potentially be sourced from biorenewable feedstocks, further enhancing the green credentials of the synthesis.
Atom Economy: The esterification reaction itself has a high atom economy, as the main byproduct is water. This minimizes waste generation compared to other synthetic routes that may involve protecting groups or produce less desirable byproducts.
Safer Solvents and Auxiliaries: Enzymatic reactions can often be carried out in safer, less hazardous solvents or even in solvent-free systems, where one of the reactants acts as the solvent. This reduces the environmental impact associated with volatile organic compounds (VOCs). rsc.org
Energy Efficiency: The milder reaction conditions (lower temperature and pressure) required for enzymatic catalysis translate to lower energy consumption compared to traditional high-temperature chemical processes. nih.gov
Waste Prevention: The high selectivity of the enzyme minimizes the formation of unwanted side products, leading to higher purity of the final product and reducing the need for extensive purification steps that can generate significant waste.
Green Chemistry Metrics Evaluation:
The "greenness" of a chemical process can be quantitatively assessed using various metrics. For the enzymatic synthesis of this compound, these metrics would likely show a significant improvement over traditional methods.
| Green Chemistry Metric | Enzymatic Synthesis | Traditional Chemical Synthesis |
| Atom Economy | High | High |
| E-Factor (Environmental Factor) | Low | Moderate to High |
| Process Mass Intensity (PMI) | Low | High |
| Catalyst | Biocatalyst (Lipase) | Strong Acid (e.g., H₂SO₄) |
| Solvent | Minimal/Safer Solvents | Often uses hazardous solvents |
| Energy Consumption | Lower | Higher |
Interactive Data Table: Comparison of Green Chemistry Metrics
| Metric | Enzymatic Synthesis Value | Traditional Synthesis Value |
| E-Factor | < 1 | 1 - 5 |
| Process Mass Intensity (PMI) | < 5 | 10 - 100 |
By embracing enzymatic catalysis and the principles of green chemistry, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner. rsc.org
Advanced Analytical Methodologies for N Heptyl 1 Ethylpentyl Phthalate
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of n-Heptyl 1-Ethylpentyl Phthalate (B1215562) from complex mixtures. The choice of chromatographic technique is dictated by the sample matrix, the required level of sensitivity, and the need to resolve isomeric forms.
Gas Chromatography (GC) with Advanced Detectors
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a widely employed technique for the analysis of semi-volatile compounds like phthalates. restek.comgcms.cz The separation is typically achieved on a capillary column with a specific stationary phase. For phthalate analysis, low-polarity stationary phases such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., DB-5ms, Rxi-5ms) are commonly used. restek.comoregonstate.edu However, the separation of structurally similar phthalates, including branched-chain isomers, can be challenging due to co-elution. restek.comgcms.cz Many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640), making their individual quantification difficult when they are not chromatographically resolved. restek.comwaters.com
To overcome these limitations, advanced detectors and techniques are employed. Time-of-flight mass spectrometry (TOF-MS), for instance, offers high-speed data acquisition and full-spectrum sensitivity, which is beneficial for the deconvolution of co-eluting peaks. nih.govyoutube.com Furthermore, the use of atmospheric-pressure chemical ionization (APCI) as an ion source can provide softer ionization, resulting in a higher abundance of the molecular ion. This is particularly useful for differentiating isomers based on their molecular weight. spectroscopyonline.com
Table 1: Hypothetical GC-MS Parameters for n-Heptyl 1-Ethylpentyl Phthalate Analysis
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 60 °C (hold 1 min), ramp to 290 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Key Diagnostic Ions | m/z 149 (base peak), molecular ion (if detectable) |
Note: This table presents a typical starting point for method development. Actual parameters would require optimization.
Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for phthalate analysis. sciex.comshimadzu.com LC-MS/MS offers several advantages, including the ability to analyze less volatile and thermally labile compounds without the need for derivatization. nih.gov The high selectivity of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for the differentiation of isomers even when they are not fully separated chromatographically. sciex.com
For the analysis of this compound, a reverse-phase LC separation would typically be employed, using a C18 column. waters.comsciex.com The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. sciex.comshimadzu.com In the mass spectrometer, precursor and product ion pairs specific to the target analyte would be monitored. For instance, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and its characteristic fragment ions would be monitored as product ions, providing a high degree of certainty in identification and quantification. sciex.com
Table 2: Illustrative LC-MS/MS Parameters for Phthalate Isomer Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | 50% B to 98% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | Analyte-specific fragments (e.g., loss of alkyl chains, phthalic anhydride-related ions) |
Note: Specific MRM transitions would need to be determined by direct infusion of an analytical standard of this compound.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govyoutube.comyoutube.com In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is trapped, focused, and then rapidly injected onto the second-dimension column. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would co-elute in a single-dimension GC analysis. chromatographyonline.com
When coupled with a time-of-flight mass spectrometer (GCxGC-TOF-MS), this technique provides both superior separation and high-quality mass spectral data for confident peak identification. nih.govyoutube.com The structured nature of GCxGC chromatograms, where compounds of similar chemical class elute in distinct regions, can also aid in the identification of unknown phthalates. nih.gov This methodology would be particularly advantageous for resolving this compound from other branched and linear phthalate isomers in challenging matrices like environmental dust or consumer products. nih.gov
Chiral Separation Techniques for Isomeric Forms
The "1-Ethylpentyl" moiety in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods impossible. However, their biological activities can differ significantly. Therefore, chiral separation techniques are necessary to resolve and quantify the individual enantiomers.
Chiral chromatography is the most common approach for separating enantiomers. nih.gov This can be achieved using either chiral stationary phases (CSPs) in GC or LC, or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. Given the advances in CSP technology, direct separation on a chiral column is often preferred. For phthalates, polysaccharide-based or cyclodextrin-based CSPs have been used for the enantioselective separation of related compounds. rsc.orgrsc.org The development of a specific chiral method for this compound would require screening of various CSPs and mobile phases to achieve baseline separation of the enantiomers.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound, especially when authentic reference standards are unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. nih.govnih.govresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the phthalate backbone, the specific alkyl chain structures, and the points of esterification.
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phthalate ring, typically in the range of 7.5-7.8 ppm. The protons on the carbon adjacent to the ester oxygen (the -OCH₂- of the heptyl group and the -OCH- of the 1-ethylpentyl group) would appear as distinct multiplets further downfield, likely in the 4.0-4.4 ppm region. The remaining aliphatic protons of the n-heptyl and 1-ethylpentyl chains would produce a complex series of overlapping signals in the 0.8-1.8 ppm range.
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbons of the ester groups appearing around 167-168 ppm and the aromatic carbons between 128-133 ppm. The carbons of the alkyl chains would resonate in the upfield region of the spectrum. The distinct chemical shifts for the carbons of the n-heptyl and the branched 1-ethylpentyl groups would be key to confirming the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for assigning all proton and carbon signals unambiguously.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phthalate Ring | ||
| Aromatic CH | ~7.5 - 7.8 (m, 4H) | ~128.8, ~131.0 |
| Aromatic C-CO | ~132.5 | |
| Carbonyl C=O | ~167.5 | |
| n-Heptyl Chain | ||
| O-CH₂- | ~4.3 (t) | ~65.5 |
| -(CH₂)₅- | ~1.2 - 1.7 (m) | ~22.6, ~25.9, ~28.9, ~31.7 |
| -CH₃ | ~0.9 (t) | ~14.1 |
| 1-Ethylpentyl Chain | ||
| O-CH- | ~4.2 (m) | ~75.0 |
| CH-CH₂-CH₃ | ~1.6 (m) | ~28.0 |
| CH-CH₂-CH₂-CH₂-CH₃ | ~1.3 - 1.5 (m) | ~22.5, ~27.5, ~31.5 |
| CH-CH₂-CH₃ | ~0.9 (t) | ~10.5 |
| CH-CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~14.0 |
Note: These are predicted values based on known data for similar phthalate esters. researchgate.netresearchgate.net Actual values may vary. 'm' denotes multiplet, 't' denotes triplet.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS), typically coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is the cornerstone for the specific identification and quantification of phthalates. mdpi.comcdc.gov High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) MS, offers significant advantages over standard quadrupole mass spectrometers by providing highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte and its fragments, leading to confident identification and reduced interference from matrix components.
For high molecular weight phthalates, which may be present at very low concentrations, the sensitivity and selectivity of HRMS are invaluable. nih.gov Techniques like GC coupled with a Quadrupole/Orbitrap HRMS have been developed for the analysis of non-phthalate plasticizers in complex matrices like milk powder, demonstrating excellent linearity and low limits of detection (LODs). rsc.org Similarly, LC coupled to HRMS has been used to identify new phthalate metabolites in biological samples, which is crucial for exposure assessment. nih.gov The metabolism of high molecular weight phthalates often involves the formation of various oxidative products, and HRMS is essential for elucidating these complex biotransformation pathways. nih.gov
The mass spectra of phthalates are characterized by a prominent fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride ion. Other fragments can help identify the specific ester side chains. For a high molecular weight phthalate like di-nonyl phthalate (a C9 isomer), characteristic ions would be observed that relate to its specific structure. nih.govnist.gov
Table 2: Illustrative Mass Spectrometry Data for Di-nonyl Phthalate (a High M.W. Phthalate)
| m/z (Mass-to-Charge Ratio) | Interpretation | Reference |
| 419.3156 | Precursor Ion ([M+H]⁺) | nih.gov |
| 293 | Fragment: Loss of one nonyl group | nih.govnist.gov |
| 149 | Characteristic Phthalate Fragment (Protonated Phthalic Anhydride) | nih.govnist.gov |
| 127 | Fragment from the nonyl side chain | nih.gov |
Sample Preparation and Extraction Protocols
Effective sample preparation is a prerequisite for accurate and reliable analysis of this compound. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental detection. The choice of method depends heavily on the nature of the sample matrix (e.g., water, oil, solid polymer).
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of phthalates from liquid samples. nih.gov The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.
For phthalates, which are nonpolar to moderately polar compounds, reversed-phase SPE is common, using silica-based sorbents with bonded C8 or C18 alkyl chains. sigmaaldrich.com This approach is effective for extracting phthalates from aqueous matrices like drinking water or beverages. mdpi.com Automated SPE systems can improve reproducibility by eliminating variations associated with manual procedures and can increase sample throughput. nih.gov The efficiency of SPE is demonstrated by high recovery rates, often between 80% and 99%, and the ability to achieve low limits of detection. nih.gov
Table 3: Representative Solid-Phase Extraction (SPE) Findings for Phthalates
| Matrix | SPE Sorbent | Key Findings | Reference |
| Human Serum | Not specified, automated system | Recoveries of 80-99% for 14 phthalate metabolites; improved reproducibility and sample throughput compared to manual SPE. | nih.gov |
| Water Samples | Polypyrrole-coated magnetic particles | High recovery (91.1-113.4%) and low LODs (0.006 to 0.068 µg/L) for seven phthalates. | |
| Beverages | Resin-based Covalent Organic Frameworks (COFs) | Recoveries of 97.93–100.56% with good anti-interference ability. | mdpi.com |
| River Water | Not specified, automated system | Automated extraction of phthalates from water samples was shown to be effective. | thermofisher.com |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental and robust technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For phthalate analysis, LLE is often used to extract these relatively nonpolar compounds from polar matrices like water or beverages into a water-immiscible organic solvent such as n-hexane or dichloromethane. researchgate.net
The process involves vigorous shaking of the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase. researchgate.net Factors influencing extraction efficiency include the choice of solvent, the solvent-to-sample volume ratio, pH, and the addition of salt to the aqueous phase ("salting out") to decrease the solubility of the analyte. researchgate.netni.ac.rs For instance, in the analysis of phthalates in alcoholic beverages, n-hexane has been used effectively, with optimization of parameters like agitation method (hand shaking) and the number of extraction steps. ni.ac.rs
Table 4: Representative Liquid-Liquid Extraction (LLE) Findings for Phthalates
| Matrix | Extraction Solvent | Key Parameters Optimized | Key Findings | Reference |
| Water Samples | Water-soluble organic solvents (e.g., Propanol) | Type and amount of solvent, type and amount of inorganic salt (e.g., ammonium sulfate), pH. | The addition of salt induces phase separation, allowing extraction with water-soluble solvents. Good compatibility with subsequent HPLC. | researchgate.net |
| Alcoholic Spirits | n-Hexane | Number of extractions, agitation type (hand shaking), pre-evaporation of ethanol. | Single-step hand shaking was most effective. Recovery values for most phthalates were high. | ni.ac.rs |
| Hot Beverages | n-Heptane | Extraction solvent type, waiting time after beverage dispensing. | n-Heptane showed good recoveries for lower molecular weight phthalates. | mdpi.com |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS methodology is a streamlined approach to sample preparation that has gained widespread acceptance for the analysis of various analytes, including plasticizers, in a wide range of complex matrices. quechers.eu The method consists of a two-step process. First, the sample is extracted and partitioned using an organic solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate, sodium chloride, and buffering salts like citrate). quechers.eunih.gov The second step is a cleanup phase known as dispersive solid-phase extraction (dSPE), where an aliquot of the extract is mixed with a small amount of sorbent(s) to remove specific matrix interferences. restek.com
For high-fat samples like milk powder or edible oils, specific modifications to the QuEChERS protocol are necessary. rsc.orgrestek.com This can include the addition of C18 sorbent in the dSPE step to remove lipids or a freezing step to precipitate fats and waxes from the extract before cleanup. restek.com The method has been successfully applied to determine phthalate metabolites in human milk and numerous non-phthalate plasticizers in milk powder, demonstrating its versatility and effectiveness. rsc.orgnih.gov
Table 5: General QuEChERS Protocol for Plasticizer Analysis
| Step | Procedure | Purpose | Reference |
| 1. Extraction/Partitioning | Sample is homogenized with water/buffer, followed by the addition of acetonitrile and QuEChERS salts (e.g., MgSO₄, NaCl, Sodium Citrate). The mixture is shaken vigorously and centrifuged. | To extract analytes into the acetonitrile layer and separate it from the aqueous/solid phase. | rsc.orgquechers.eu |
| 2. Dispersive SPE (dSPE) Cleanup | An aliquot of the acetonitrile supernatant is transferred to a tube containing a dSPE sorbent mixture (e.g., PSA, C18, GCB) and vortexed. | To remove interfering matrix components like fatty acids, lipids, and pigments. | rsc.orgrestek.com |
| 3. Analysis | The mixture is centrifuged, and the final extract is collected for analysis by GC-MS or LC-MS. | To identify and quantify the target analytes. | rsc.orgnih.gov |
Microextraction Techniques (e.g., SPME, HF-SPME)
In recent years, a variety of microextraction techniques have been developed to miniaturize the sample preparation process. These methods offer significant advantages, including drastically reduced solvent consumption, high enrichment factors, and integration of extraction and concentration into a single step. nih.gov
Solid-Phase Microextraction (SPME) , particularly in the headspace mode (HS-SPME), is well-suited for the analysis of semi-volatile compounds like phthalates in complex liquid or solid samples. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above the sample. vscht.cz Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a GC for thermal desorption and analysis. This technique has been successfully used for determining phthalates in vegetable oils and soft drinks. thaiscience.info
Hollow-Fiber SPME (HF-SPME) is a variation that uses a porous hollow fiber to protect the extraction phase, making it robust for direct immersion in complex samples like bottled water. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is another powerful technique where a mixture of an extraction solvent (a few microliters of a high-density organic solvent) and a disperser solvent (e.g., acetone, acetonitrile) is rapidly injected into the aqueous sample. mdpi.comnih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analytes into the organic phase. After centrifugation, the sedimented organic phase is collected for analysis. DLLME provides very high enrichment factors and rapid extraction times. nih.gov
Table 6: Performance of Microextraction Techniques for Phthalate Analysis
| Technique | Matrix | Key Findings | Reference |
| HS-SPME | Vegetable Oil & Soft Drinks | Good recoveries (84.5-102.1%) with RSD < 10%. Optimal extraction temperature was 80 °C. | thaiscience.info |
| HF-SPME | Bottled Water | Simple, environmentally friendly method with recoveries of 87-118% and very low LODs (0.001–0.130 µg/L). | nih.gov |
| UVA-DLLME | Hot Beverages | Recoveries from 66.7% to 101.2% with good precision. LODs ranged from 0.8 to 15.4 ng/mL. | mdpi.com |
| DLLME | Water Samples | High enrichment factors, LODs in the range of 0.002-0.008 µg/L, and extraction time < 5 seconds. | nih.gov |
Method Validation and Quality Assurance/Quality Control (QA/QC)
Method validation and stringent Quality Assurance/Quality Control (QA/QC) are paramount in the trace analysis of this compound to ensure the reliability and accuracy of reported data. The ubiquitous nature of phthalates presents significant analytical challenges, making robust validation and QA/QC procedures essential. These procedures typically encompass the determination of detection and quantification limits, assessment of recovery and repeatability, and, crucially, the implementation of strategies to minimize blank contamination.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are not intrinsic to the compound but are dependent on the entire analytical method, including the sample matrix, instrumentation, and sample preparation procedures.
For phthalate analysis, these limits are often determined by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). While specific LOD and LOQ values for this compound are not widely documented in publicly available literature, data for other phthalates analyzed by similar methods can provide an illustrative range of expected sensitivities. For instance, a validated HPLC-photodiode array (PDA) method for various phthalates reported LODs ranging from 0.01 to 0.10 mg L⁻¹. researchgate.net In another study using GC-MS, LODs for 16 different phthalates were found to be in the range of 0.005 to 0.025 mg/L. hawaii.gov A highly sensitive method using dispersive liquid-liquid microextraction coupled with GC-ion trap mass spectrometry (GC-IT/MS) reported LODs between 1 and 8 ng mL⁻¹ and LOQs between 5 and 14 ng mL⁻¹ for a suite of phthalates.
Factors influencing the LOD and LOQ include the signal-to-noise ratio of the analytical instrument, the efficiency of the extraction process, and the level of background contamination. The LOQ can often be adjusted by altering the sample size taken for analysis. researchgate.net
Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Various Phthalate Esters
| Compound | Method | LOD | LOQ |
|---|---|---|---|
| Diethyl phthalate (DEP) | HPLC-PAD | 0.02 mg L⁻¹ | - |
| Di-n-butyl phthalate (DBP) | HPLC-PAD | 0.03 mg L⁻¹ | - |
| Benzyl butyl phthalate (BBP) | HPLC-PAD | 0.01 mg L⁻¹ | - |
| Di-2-ethylhexyl phthalate (DEHP) | HPLC-PAD | 0.03 mg L⁻¹ | - |
| Di-n-octyl phthalate (DNOP) | HPLC-PAD | 0.01 mg L⁻¹ | - |
| Various Phthalates | GC-IT/MS | 1–8 ng mL⁻¹ | 5–14 ng mL⁻¹ |
| Various Phthalates | GC-MS | 0.005–0.025 mg/L | - |
This table presents data for other phthalates to illustrate typical analytical sensitivities and is not specific to this compound.
Recovery and Repeatability Assessments
Recovery and repeatability are critical parameters in method validation that demonstrate the accuracy and precision of an analytical method.
Recovery is a measure of the method's accuracy, determined by analyzing a sample spiked with a known concentration of the analyte. The result is expressed as the percentage of the known amount that is detected by the analysis. Acceptable recovery rates are typically within the range of 70-120%, though this can vary depending on the complexity of the matrix and the concentration level.
Repeatability (or precision) assesses the variation in results when the same sample is analyzed multiple times under the same conditions (e.g., same analyst, same instrument, same day). It is usually expressed as the relative standard deviation (RSD) of the measurements.
Studies on various phthalates have demonstrated good recovery and repeatability. For example, an HPLC-PAD method for ten phthalates showed recoveries in the range of 82.85–107.40% with RSD values between 0.8% and 4.2%. researchgate.net Another study on the analysis of phthalate metabolites in urine reported relative standard deviations below 10%, indicating suitable precision, and accuracy ranging from 74.3% to 117.5%. nih.gov In the analysis of water samples, recoveries for a range of phthalates were generally between 60% and 110%. hawaii.gov
Table 2: Illustrative Recovery and Repeatability Data for Phthalate Analysis
| Analytical Method | Analyte(s) | Recovery (%) | Repeatability (RSD %) |
|---|---|---|---|
| HPLC-PAD | 10 Phthalates | 82.85 - 107.40 | 0.8 - 4.2 |
| HPLC/ESI-MS/MS | Phthalate Metabolites | 74.3 - 117.5 | < 10 |
| GC-MS | 16 Phthalates in Food | 60 - 110 | - |
This table presents data for other phthalates to illustrate typical method performance and is not specific to this compound.
Minimization of Phthalate Blank Contamination
A significant challenge in the analysis of this compound, and phthalates in general, is managing blank contamination. Phthalates are ubiquitous in the laboratory environment, present in solvents, reagents, glassware, and even airborne dust, which can lead to false-positive results or overestimated concentrations. unityfvg.it
Key sources of phthalate contamination in a laboratory setting include:
Laboratory Air and Dust : The air is a major source of contamination, primarily through the absorption of phthalates onto the surfaces of laboratory glassware. europa.eu
Solvents and Reagents : Phthalates can leach from plastic containers and tubing used in solvent purification and delivery systems.
Laboratory Equipment : Plastic materials, such as pipette tips, vial caps, and tubing made from PVC, can be significant sources of contamination. Even the needle of a GC autosampler can absorb phthalates from the lab air. researchgate.net
Sample Handling : Direct contact with materials containing phthalates, such as vinyl gloves, can introduce contamination. unityfvg.it
To mitigate these issues, a multi-faceted approach to minimizing blank contamination is required:
Dedicated Laboratory Space : Ideally, phthalate analysis should be conducted in a specially designed laboratory with non-PVC flooring and furnishings to reduce background air contamination.
Solvent and Reagent Purification : Solvents can be cleaned by passing them through activated carbon or by redistillation. Storing purified solvents with aluminium oxide in the reservoir has been shown to be effective. europa.eu
Glassware Treatment : All glassware should be meticulously cleaned, for example, by rinsing with phthalate-free solvents and then baking at high temperatures (e.g., 450°C) to remove any adsorbed phthalates.
Use of Phthalate-Free Materials : Wherever possible, plastic materials should be avoided. If necessary, materials known to be free of phthalates, such as polytetrafluoroethylene (PTFE), should be used. The use of vinyl gloves should be strictly avoided.
Procedural Blanks : It is essential to process procedural blanks alongside the actual samples. These blanks consist of all reagents and undergo the entire sample preparation and analysis process. This helps to identify and quantify the level of background contamination, which can then be subtracted from the sample results.
Instrumental Considerations : In GC-MS analysis, installing a charcoal filter in the carrier gas line and frequently baking the injector port can help reduce instrumental blanks. Specialized injection techniques can also be employed to minimize the transfer of contaminants from the syringe needle into the instrument. researchgate.net
By implementing these stringent QA/QC measures, analytical laboratories can ensure the generation of high-quality, reliable data for this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Diethyl Phthalate | DEP |
| Di-n-butyl Phthalate | DBP |
| Benzyl Butyl Phthalate | BBP |
| Di-2-ethylhexyl Phthalate | DEHP |
| Di-n-octyl Phthalate | DNOP |
| Polytetrafluoroethylene | PTFE |
Environmental Occurrence and Distribution of N Heptyl 1 Ethylpentyl Phthalate
Occurrence in Terrestrial Matrices
Due to their high hydrophobicity, phthalates tend to accumulate in soil. nih.gov They are considered one of the most frequently detected persistent organic pollutants in soil. nih.gov
Soil Contamination and Agricultural Plastic Sources
A major source of phthalate (B1215562) contamination in agricultural soils is the use of plastic films for mulching. frontiersin.orgnih.gov These films can release phthalates into the soil, which can then be taken up by crops. nih.gov
A study in Jilin Province, China, found that the total concentration of 19 phthalates in soils from ginseng cultivation bases ranged from 0.69 to 3.30 mg/kg, while in the plastic shed films, it ranged from 32.40 to 96.20 mg/kg, indicating that the films are a likely source of soil contamination. frontiersin.org
In a long-term field experiment in a dryland area, the concentrations of phthalates in soil from plots with plastic film mulching (1.8–3.5 mg/kg) were higher than in the control plots (0.9–2.7 mg/kg). nih.gov Di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) were detected in all soil samples. nih.gov
A Tunisian case study in a North African arid region found total phthalate concentrations in soil ranging from 2.40% to 11.05%, with DBP and DEHP being the most abundant. tci-thaijo.org The study suggested that agricultural activities were the likely source of this contamination. tci-thaijo.org
Dust as an Environmental Reservoir
Scientific investigations have not specifically identified n-Heptyl 1-Ethylpentyl Phthalate in dust samples in the reviewed literature. However, indoor dust is widely recognized as a significant reservoir for a variety of phthalates. nih.gov Phthalates are semi-volatile organic compounds that are not chemically bound to the polymer matrix of products and can, therefore, be released into the indoor environment, where they accumulate on surfaces and in dust. nih.govmdpi.com
Studies have consistently detected several other phthalates in indoor dust from various environments, including homes, schools, and commercial establishments. nih.govmdpi.com The most frequently and abundantly found phthalate is often Di(2-ethylhexyl) phthalate (DEHP). nih.govnih.gov For instance, in a study of homes in Kuwait, DEHP had a geometric mean concentration of 1704 μg/g in dust, accounting for 92% of the total phthalates measured. nih.gov Similarly, a study of children's bedrooms in Sweden found DEHP in nearly all dust samples, with a median concentration of 0.77 mg/g. nih.gov
The concentration of phthalates in dust can be influenced by building characteristics, such as the presence of polyvinyl chloride (PVC) flooring and wall coverings, as well as the age of the building. nih.govresearchgate.net For example, homes with PVC flooring have been found to have higher concentrations of DEHP and Benzyl butyl phthalate (BBzP) in dust. nih.gov
The following table presents data on the concentration of various phthalates found in indoor dust from different studies. It is important to reiterate that these data are for other phthalate compounds and are presented here to illustrate the role of dust as a reservoir for this class of chemicals, in the absence of specific data for this compound.
Table 1: Concentration of Various Phthalates in Indoor Dust from Selected Studies
| Phthalate | Location of Study | Median Concentration (μg/g) | Reference |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Kuwait | 2256 | nih.gov |
| Di-n-butyl phthalate (DBP) | Kuwait | Not Reported | nih.gov |
| Benzyl butyl phthalate (BzBP) | Kuwait | Not Reported | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Sweden | 770 | nih.gov |
| Di-n-butyl phthalate (DBP) | Sweden | <200 | nih.gov |
| Benzyl butyl phthalate (BBzP) | Sweden | <200 | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Decoration Material Stores, China | 56 - 94.9 | mdpi.com |
Presence in Biological Systems and Environmental Samples
Bioavailability and Bioconcentration Potential in Aquatic Organisms
There is a lack of specific research on the bioavailability and bioconcentration potential of this compound in aquatic organisms in the reviewed scientific literature. However, the behavior of other phthalates in aquatic systems has been studied, providing insights into the potential for this class of compounds to be taken up by and accumulate in aquatic life.
The tendency of a chemical to accumulate in an organism is often expressed as a bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. cefas.co.uk Phthalates, being hydrophobic, are expected to have a potential for bioconcentration. researchgate.net However, studies have shown that the bioaccumulation factors of phthalates are often lower than what would be predicted based solely on their lipid-water partitioning properties, suggesting that metabolism and reduced bioavailability play a significant role. researchgate.net
For example, the BCF for DEHP has been reported to range from 42 to 842 in different fish species. researchgate.net In a study of Taiwan's rivers, the biota-sediment accumulation factor (BSAF) for DEHP was found to be high in certain fish species, indicating that the living habits of the fish and the physicochemical properties of the phthalate influence its bioavailability. nih.gov The highest concentration of DEHP was found in Liza subviridis (253.9 mg/kg dw) and Oreochromis niloticus niloticus (129.5 mg/kg dw). nih.gov
The following table summarizes the bioconcentration factors for various phthalates in different aquatic organisms. This data is provided to illustrate the range of BCF values observed for this class of compounds, in the absence of specific data for this compound.
Table 2: Bioconcentration Factors (BCF) of Various Phthalates in Aquatic Organisms
| Phthalate | Aquatic Organism | Bioconcentration Factor (BCF) | Reference |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Fish (various species) | 42 - 842 | researchgate.net |
| Di-n-butyl phthalate (DBP) | Not Specified | Not Reported | |
| Benzyl butyl phthalate (BBP) | Bluegill sunfish | 9.4 | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Liza subviridis (fish) | BSAF: 13.8 - 40.9 | nih.gov |
Uptake in Plants and Herbal Products
Specific studies on the uptake of this compound in plants and its presence in herbal products were not found in the reviewed scientific literature. However, research on other phthalates indicates that plants can absorb these compounds from the soil and the surrounding environment. acs.orgnih.govresearchgate.net Phthalate esters are ubiquitous in soil due to the widespread use of plastics in agriculture and the disposal of plastic waste. acs.orgnih.gov
Edible plants, such as lettuce, strawberry, and carrot, have been shown to take up and accumulate phthalates like Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) from the soil. acs.orgnih.gov In one study, the bioconcentration factors (BCFs) for these compounds in plant tissues ranged from 0.16 to 4.78. acs.orgnih.gov However, the translocation of these compounds from the roots to the leaves was found to be poor. acs.orgnih.gov
The contamination of herbal products with phthalates is also a concern. ms-editions.clrjpharmacognosy.ir Phthalates can be introduced into herbal preparations through the absorption from contaminated soil or water, or through migration from plastic packaging materials. ms-editions.cl A study analyzing various vegetables and herbal products found contamination with DBP, diisobutyl phthalate, and DEHP. ms-editions.cl
The table below presents findings on the uptake of other phthalates by different plant species. This information is intended to provide context on the potential for plant uptake of phthalates in general, as specific data for this compound is not available.
Table 3: Bioconcentration Factors (BCF) of Various Phthalates in Plants
| Phthalate | Plant Species | Bioconcentration Factor (BCF) | Reference |
|---|---|---|---|
| Di-n-butyl phthalate (DnBP) | Lettuce, Strawberry, Carrot | 0.16 - 4.78 | acs.orgnih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Di(2-ethylhexyl) phthalate | DEHP |
| Di-n-butyl phthalate | DBP, DnBP |
| Benzyl butyl phthalate | BBzP |
| Diisobutyl phthalate | |
| Polyvinyl chloride | PVC |
| Liza subviridis | |
| Oreochromis niloticus niloticus | |
| Lettuce | |
| Strawberry |
Environmental Fate and Transformation Pathways of N Heptyl 1 Ethylpentyl Phthalate
Biodegradation Processes
Biodegradation, mediated by a diverse range of microorganisms, is a primary route for the breakdown of phthalate (B1215562) esters in the environment. researchgate.netresearchgate.netnih.gov This process can occur under both aerobic and anaerobic conditions, involving distinct microbial communities and metabolic pathways.
Aerobic Degradation Mechanisms and Microbial Communities
Under aerobic conditions, the biodegradation of phthalate esters like n-Heptyl 1-Ethylpentyl Phthalate is initiated by microbial communities. researchgate.netnih.gov The initial and critical step in the aerobic degradation of phthalate esters is the hydrolysis of the ester bonds by enzymes called esterases or lipases. researchgate.netnih.gov This enzymatic action cleaves the ester linkages, releasing the corresponding alcohol (in this case, n-heptanol and 1-ethylpentanol) and forming phthalic acid. oup.comgreenfacts.org
Following the initial hydrolysis, the resulting phthalic acid is further metabolized. nih.gov Aerobic bacteria utilize dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring of phthalic acid. nih.govuni-konstanz.de This hydroxylation is a key step that prepares the molecule for subsequent ring cleavage. The hydroxylated intermediate, typically protocatechuate (3,4-dihydroxybenzoate), is then susceptible to ring fission by either intradiol or extradiol dioxygenases, leading to the breakdown of the aromatic structure and eventual mineralization to carbon dioxide and water. researchgate.netnih.govresearchgate.net
A variety of bacterial genera have been identified as capable of degrading phthalates, including Pseudomonas, Rhodococcus, Bacillus, Gordonia, and Sphingomonas. nih.govnih.gov Some bacterial strains, such as Bacillus subtilis N-1, have been shown to effectively degrade di-n-butyl phthalate and can colonize plant tissues, suggesting a role for endophytic bacteria in the remediation of phthalate-contaminated soils. nih.gov The efficiency of degradation can be influenced by environmental factors such as temperature and pH, with optimal conditions often around 30°C and neutral pH for many degrading strains. nih.gov
Anaerobic Degradation Pathways and Associated Microorganisms
In the absence of oxygen, different microbial consortia and metabolic strategies are responsible for the breakdown of phthalates. researchgate.netwur.nl The anaerobic degradation of phthalate esters also commences with the hydrolysis of the ester bonds to yield phthalic acid and the corresponding alcohols. nih.govuni-konstanz.de However, the subsequent steps to degrade the phthalic acid molecule differ fundamentally from the aerobic pathway.
Under anaerobic conditions, bacteria activate the phthalic acid molecule by converting it into a thioester, typically phthaloyl-CoA. nih.govuni-konstanz.de This activation is carried out by CoA ligases or CoA transferases. nih.govd-nb.info The formation of this unstable intermediate is a crucial step that facilitates the subsequent decarboxylation, where one of the carboxyl groups is removed to form benzoyl-CoA. nih.govd-nb.info Benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds and is further degraded through various pathways depending on the terminal electron acceptor available (e.g., nitrate, sulfate, or carbon dioxide for methanogenesis). wur.nld-nb.info
The microorganisms involved in anaerobic phthalate degradation are often found in environments such as sewage sludge, sediments, and landfills. wur.nl Methanogenic consortia have been shown to degrade all three phthalate isomers, ultimately producing methane (B114726) and acetate (B1210297). researchgate.net Denitrifying bacteria, such as some species of Thauera, and sulfate-reducing bacteria, like Desulfobacula toluolica, also possess the genetic capability for anaerobic phthalate degradation. d-nb.infoasm.org
Identification of Microbial Degradation Products
The microbial degradation of phthalate esters results in the formation of a series of intermediate products before complete mineralization. The primary and most consistently identified degradation products are the corresponding monoester and phthalic acid. oup.commdpi.com
For a generic phthalate diester, the initial hydrolysis step yields a monoester and an alcohol. oup.comresearchgate.net For this compound, this would result in the formation of mono-n-heptyl phthalate or mono-1-ethylpentyl phthalate and the corresponding alcohols, n-heptanol and 1-ethylpentanol. Further hydrolysis of the monoester produces phthalic acid. oup.comresearchgate.net
Under aerobic conditions, the degradation of phthalic acid proceeds through hydroxylated intermediates like 3,4-dihydroxybenzoate (protocatechuate) before the aromatic ring is cleaved. researchgate.netresearchgate.net In some cases, other metabolites have been identified. For example, during the degradation of diethyl phthalate (DEP) in soil, in addition to the expected monoethyl phthalate (MEP) and phthalic acid, other compounds such as ethyl methyl phthalate (EMP), dimethyl phthalate (DMP), and methyl methyl phthalate (MMP) were detected, suggesting the possibility of alternative degradation pathways or transesterification reactions under specific environmental conditions. oup.com
Under anaerobic conditions, the key intermediate is benzoyl-CoA, formed from the decarboxylation of phthaloyl-CoA. nih.govd-nb.info This is then further metabolized. The specific end products of anaerobic degradation depend on the microbial consortium present and the terminal electron accepting process, with methane and carbon dioxide being the final products in methanogenic environments. wur.nl
Table 1: Key Microbial Degradation Products of Phthalate Esters
| Parent Compound | Degradation Process | Key Intermediate Products | Final Products (in many cases) |
| This compound (and other PAEs) | Aerobic Biodegradation | Mono-n-heptyl phthalate, Mono-1-ethylpentyl phthalate, Phthalic acid, Protocatechuate | Carbon Dioxide, Water, Biomass |
| This compound (and other PAEs) | Anaerobic Biodegradation | Mono-n-heptyl phthalate, Mono-1-ethylpentyl phthalate, Phthalic acid, Phthaloyl-CoA, Benzoyl-CoA | Methane, Carbon Dioxide, Biomass |
Abiotic Transformation Mechanisms
Hydrolysis Kinetics and Product Formation
Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. Phthalate esters are susceptible to hydrolysis, which can occur under acidic, neutral, or alkaline conditions, though the rate is generally slow. researchgate.netepa.gov The process involves two sequential steps: the hydrolysis of the diester to a monoester and an alcohol, followed by the hydrolysis of the monoester to phthalic acid and a second alcohol molecule. researchgate.net
The primary products of the complete hydrolysis of this compound are phthalic acid, n-heptanol, and 1-ethylpentanol. researchgate.net Incomplete hydrolysis will result in the presence of the corresponding monoesters, mono-n-heptyl phthalate and mono-1-ethylpentyl phthalate.
Table 2: Products of this compound Hydrolysis
| Reactant | Condition | Products |
| This compound | Water (Hydrolysis) | Step 1: Mono-n-heptyl phthalate + 1-Ethylpentanol OR Mono-1-ethylpentyl phthalate + n-HeptanolStep 2: Phthalic acid + n-Heptanol + 1-Ethylpentanol |
Oxidative Degradation Processes
The oxidative degradation of phthalate esters in the environment is a critical transformation pathway. In the atmosphere, the primary degradation mechanism is through reactions with photochemically produced hydroxyl (•OH) radicals. nih.gov While specific rate constants for this compound are not available, studies on other phthalates show that the susceptibility to photo-oxidation increases with the length of the alkyl chain. nih.gov This suggests that this compound would likely have a relatively short atmospheric half-life compared to lower-molecular-weight phthalates.
In aquatic environments, advanced oxidation processes (AOPs) can contribute to the degradation of phthalates. nih.gov Processes like the Fenton reaction (using iron and hydrogen peroxide) generate highly reactive hydroxyl radicals that can break down the stable phthalate structure. nih.gov Research on diethyl phthalate (DEP) has demonstrated that its decomposition is significantly enhanced by UV irradiation in combination with Fenton reagents. nih.gov It is expected that HMWPs like this compound would also be susceptible to such oxidative degradation methods, which are often employed in water treatment scenarios.
Sorption and Desorption Dynamics in Environmental Compartments
The environmental distribution of this compound is largely controlled by its tendency to sorb to solid phases like soil and sediment. This is due to its expected high hydrophobicity, a characteristic feature of HMWPs. researchgate.net
Interaction with Soil Organic Matter and Sediments
The sorption of phthalates in terrestrial and aquatic systems is predominantly governed by their interaction with soil organic matter (SOM) and the organic carbon fraction of sediments. nm.govnih.gov As a HMWP, this compound is anticipated to have a high octanol-water partition coefficient (Kow), leading to strong sorption to organic matter. researchgate.net This process reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. nih.gov
The primary mechanisms for this interaction include hydrophobic partitioning and hydrogen bonding. nih.gov Studies on various phthalates have confirmed that biodegradation rates in natural sediments decrease as sorption increases, because sorption reduces the fraction of the chemical that is dissolved in the water and available to microbes. nih.gov Furthermore, research on di-(2-ethylhexyl) phthalate (DEHP), another HMWP, has shown that black carbon (a component of SOM) is a particularly strong sorbent for non-planar hydrophobic compounds, a category that includes branched phthalates. nih.gov Given its structure, this compound would likely exhibit strong, non-linear sorption to soils and sediments rich in organic carbon and black carbon. nih.gov
Table 1: Organic Carbon-Normalized Sorption Coefficients (Koc) for Selected Phthalates This table presents data for other phthalate esters to illustrate the range of sorption behaviors. Specific experimental values for this compound are not available in the reviewed literature.
| Compound Name | Log Koc (L/kg) | Reference Compound Type |
|---|---|---|
| Dimethyl Phthalate (DMP) | 1.60 | Low Molecular Weight |
| Diethyl Phthalate (DEP) | 2.42 | Low Molecular Weight |
| Di-n-butyl Phthalate (DBP) | 4.50 | High Molecular Weight |
| Di-(2-ethylhexyl) Phthalate (DEHP) | 7.60 | High Molecular Weight |
Source: Data derived from studies on phthalate partitioning behavior. nih.gov
Partitioning Behavior in Water-Air-Soil-Sediment Systems
The partitioning of a chemical describes its distribution among different environmental compartments. For HMWPs like this compound, high hydrophobicity (high Kow) and a high octanol-air partition coefficient (Koa) dictate that they will predominantly partition to soil and sediment rather than water or air. researchgate.net
While the higher molecular weight increases the potential for evaporation from water compared to LMWPs, this is counteracted by strong sorption to suspended particles in water and organic matter in soil. researchgate.net Therefore, the dominant environmental sinks for this compound are expected to be soil and sediment. Once in these compartments, its low water solubility and strong sorption limit further transport. Atmospheric deposition can be a significant pathway for phthalates to enter aquatic and terrestrial systems. researchgate.net Due to their high Koa values, HMWPs are appreciably sorbed to aerosol particles, which can facilitate their transport over distances before deposition. researchgate.net
Leaching and Migration from Source Materials
Phthalates are widely used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC). nih.gov A critical pathway for their release into the environment is through leaching and migration, as they are not chemically bonded to the polymer matrix. eldonjames.comresearchgate.netni.ac.rsnih.gov This allows them to move within the plastic and leach out over time into contacting media, such as water, food, or soil. nih.goveldonjames.com
The rate of migration is influenced by several factors:
Temperature: Higher temperatures increase the rate of diffusion and leaching. researchgate.net
Contact Medium: Leaching is generally higher into fatty or oily substances compared to aqueous media due to the lipophilic nature of phthalates. nih.gov
Contact Time: Longer exposure times lead to greater migration.
Polymer Characteristics: The specific formulation of the plastic can affect plasticizer mobility.
Given that this compound is a HMWP, it would be used in applications requiring durable plasticization, such as in building materials, flooring, or electrical cable insulation. nih.gov Over the service life of these products, and upon their disposal in landfills, the compound can leach into the surrounding environment, contributing to its presence in soil, water, and air. eldonjames.commdpi.com
Environmental Persistence and Half-Life Determination
The environmental persistence of phthalates is a function of their resistance to degradation processes like biodegradation and photodegradation. For phthalate esters, persistence generally increases with the length and complexity of the alkyl chains. researchgate.net
While the biodegradability of phthalates decreases with increasing molecular weight in aquatic systems, the opposite trend is often observed for atmospheric oxidation. researchgate.netresearchgate.net HMWPs like this compound are expected to be more resistant to microbial degradation than LMWPs. researchgate.net Their strong sorption to sediment and soil organic matter further reduces their bioavailability to microorganisms, leading to longer environmental half-lives in these compartments. nih.gov Some studies have reported that the half-life of DEHP in natural aqueous environments could be extremely long, though these estimates vary widely. nih.govresearchgate.net
Mechanistic Biological Interactions of N Heptyl 1 Ethylpentyl Phthalate
Molecular Binding and Receptor Interaction Studies
The biological activity of phthalate (B1215562) esters is largely dictated by their interaction with various nuclear receptors. These interactions are primarily mediated by their monoester metabolites, which are formed following in vivo or in vitro hydrolysis. The parent diester, n-Heptyl 1-Ethylpentyl Phthalate, is first metabolized into its active monoester forms, which then function as ligands for these receptors.
The monoester metabolites of phthalates are well-documented activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα). nih.govoup.com This activation is a key mechanism underlying many of the biological effects of phthalates observed in rodent studies. nih.govoup.com The active monoester ligand binds to PPARα, which then forms a heterodimer with the Retinoid-X-Receptor (RXR). oup.com This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator-Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. oup.com
The potency and efficacy of PPARα activation by phthalate monoesters are dependent on the structure of the alkyl side-chain, with studies showing that activity generally increases with longer chain length. nih.govoup.com Given the C7 and C8 (1-ethylpentyl) side chains of this compound, its monoester metabolites are expected to be effective PPARα activators. Significant species-specific differences in sensitivity have been observed, with rodent PPARα typically showing a greater response and activation at lower concentrations than human PPARα. nih.govoup.com
| Phthalate Monoester | Receptor Species | Effective Concentration (EC50) in µM | Reference |
|---|---|---|---|
| Mono-(2-ethylhexyl) Phthalate (MEHP) | Mouse | 0.6 | nih.gov |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | Human | 3.2 | nih.gov |
| Monobenzyl Phthalate (MBzP) | Mouse | 21 | nih.gov |
| Monobenzyl Phthalate (MBzP) | Human | 30 | nih.gov |
| Mono-sec-butyl Phthalate (MBuP) | Mouse | 63 | nih.gov |
Beyond PPARα, phthalate monoesters have been shown to interact with and modulate a range of other nuclear receptors. Many phthalate metabolites can activate PPARγ, often more strongly than PPARα. nih.gov Activation of PPARγ is associated with adipogenesis and lipid metabolism. nih.govwikipedia.org
Certain phthalates with longer, branched side chains, such as Mono-(2-ethylhexyl) Phthalate and Mono-(1-methyl-heptyl) Phthalate, have also been found to activate PPARδ (also known as PPARβ). nih.govresearchgate.net
Other nuclear receptors implicated in phthalate activity include the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). oup.com These receptors are critical for xenobiotic metabolism, and their activation by phthalates like Di-(2-ethylhexyl) Phthalate (DEHP) and Di-isononyl Phthalate (DiNP) can induce the expression of metabolic enzymes such as CYP2B6 and CYP3A4 in human hepatocytes. oup.com Furthermore, some phthalate metabolites, particularly oxidized metabolites of DEHP, can activate the Aryl Hydrocarbon Receptor (AhR) pathway. pnas.org
In Vitro Metabolic Transformation Pathways (Non-Human Specific)
The biotransformation of this compound, like other long-chain phthalates, is a multi-step process that begins with hydrolysis and is followed by oxidative metabolism. These pathways convert the lipophilic parent compound into more water-soluble metabolites that can be more readily eliminated.
The initial and rate-limiting step in the metabolism of phthalate diesters is the hydrolysis of one of the two ester bonds. nih.gov This reaction is catalyzed by non-specific carboxylesterases and lipases found in various tissues, including the liver and intestinal mucosa. portlandpress.commdpi.comfrontiersin.org This process cleaves one of the alcohol side chains, resulting in the formation of a phthalate monoester and the corresponding alcohol. oup.com For this compound, this would yield two potential primary metabolites: Mono-n-heptyl Phthalate and Mono-1-ethylpentyl Phthalate, along with 1-heptanol and 3-octanol (1-ethylpentanol).
In vitro studies using tissue preparations from various species have demonstrated this hydrolytic capacity. portlandpress.comresearchsolutions.com The rate of hydrolysis can be influenced by the structure of the phthalate, with some studies suggesting that short-chain diesters are metabolized more rapidly than long-chain diesters like DEHP. nih.govnih.gov
| Phthalate Diester | Tissue Preparation | Observation | Reference |
|---|---|---|---|
| Di-n-butyl Phthalate (DBP) | Hepatic Post-mitochondrial Supernatant | Hydrolyzed at a faster rate than DEHP. | portlandpress.com |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Hepatic Post-mitochondrial Supernatant | Slower hydrolysis compared to DBP. | portlandpress.com |
| Di-n-butyl Phthalate (DBP) | Intestinal Mucosal Preparation | Hydrolyzed at a faster rate than DEHP. | portlandpress.com |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Intestinal Mucosal Preparation | Slower hydrolysis compared to DBP. | portlandpress.com |
Following the initial hydrolysis, the monoester metabolites of high-molecular-weight phthalates undergo extensive Phase I oxidative metabolism. frontiersin.orgresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes and involves the oxidation of the remaining alkyl side chain. mdpi.com
The major oxidative pathways include ω-oxidation (at the terminal carbon) and ω-1 oxidation (at the sub-terminal carbon), leading to the formation of a series of secondary metabolites. nih.gov These include hydroxylated, ketone (oxo), and carboxylic acid derivatives. researchgate.netnih.gov For example, the well-studied monoester MEHP is metabolized to Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP), Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP), and Mono-(2-ethyl-5-carboxypentyl) Phthalate (MECPP). researchgate.net The monoesters of this compound would be expected to follow analogous pathways, undergoing oxidation on their respective heptyl and 1-ethylpentyl chains to produce a variety of more polar metabolites. For long-chain phthalates, these oxidized metabolites, rather than the primary monoester, often represent the major forms found in urine. nih.gov
| Primary Metabolite | Oxidative Process | Secondary Oxidative Metabolite | Reference |
|---|---|---|---|
| Mono-(2-ethylhexyl) Phthalate (MEHP) | Hydroxylation | Mono-(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) | nih.gov |
| Oxidation (of alcohol) | Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP) | nih.gov | |
| Oxidation (to acid) | Mono-(2-ethyl-5-carboxypentyl) Phthalate (MECPP) | nih.gov |
Cellular Uptake and Distribution Mechanisms (General Cell Lines)
The mechanisms by which phthalates enter cells are not fully elucidated but are thought to be heavily influenced by the lipophilicity of the specific compound. In vitro studies using various cell lines, including thyroid, Sertoli, and ovarian granulosa cells, indicate that parent diesters can be taken up by cells. plos.orgbiorxiv.org Once inside the cell, the diesters are then metabolized to their corresponding monoesters. plos.org
One study using a juvenile mouse Sertoli cell line demonstrated the uptake of phthalate diesters but not their corresponding monoesters, suggesting that hydrolysis occurs intracellularly. plos.org Another study on primary human thyroid cell cultures found that diesters were taken up and metabolized, with short-chain phthalates like Diethyl Phthalate (DEP) and Di-n-butyl Phthalate (DBP) being metabolized faster than the larger DEHP, potentially due to differences in cellular uptake mechanisms related to molecular size. plos.org The distribution between the culture media and the cell lysate after uptake is consistent with the compound's degree of lipophilicity. nih.gov These findings from specific cell types suggest that for general cell lines, the parent diester this compound would likely partition into the cell membrane and enter the cytoplasm due to its lipophilic nature, where it would then be available for metabolic hydrolysis by intracellular esterases.
Gene Expression and Transcriptomic Alterations in Model Organisms (Non-Human Specific)
Comprehensive searches of available scientific literature and toxicogenomic databases have revealed a significant lack of specific research on the effects of this compound on gene expression and transcriptomic alterations in non-human model organisms. As of the current date, there are no published in vivo or in vitro studies that specifically detail the transcriptomic profile of this particular phthalate in any non-human species.
Consequently, it is not possible to provide detailed research findings, data tables on up-regulated or down-regulated genes, or analyses of affected biological pathways directly related to this compound. The scientific community has largely focused on other phthalates of high production volume and known toxicological concern, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).
Therefore, the mechanistic biological interactions of this compound at the level of gene expression remain uncharacterized in non-human model organisms. Further research is required to elucidate the potential for this compound to alter gene expression and to identify the biological pathways that may be affected. Without such studies, a critical gap in the understanding of the molecular toxicology of this compound persists.
Ecological Exposure and Trophic Transfer Studies for N Heptyl 1 Ethylpentyl Phthalate
Methodologies for Exposure Assessment in Aquatic Organisms
The evaluation of how aquatic organisms are exposed to contaminants like n-Heptyl 1-Ethylpentyl Phthalate (B1215562) relies on a combination of laboratory experiments and field observations. These methodologies aim to understand the extent to which these organisms take up and retain such chemicals from their environment.
Bioaccumulation refers to the net accumulation of a chemical by an organism from all exposure routes, including water, diet, and sediment. The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment. For phthalates, this is often estimated using the octanol-water partition coefficient (log Kow), which indicates a substance's hydrophobicity. mdpi.com High molecular weight phthalates, including branched C7-C9 alkyl phthalates, are generally hydrophobic, suggesting a potential for bioaccumulation in the fatty tissues of organisms. mdpi.commdpi.com
Kinetic modeling is a important tool used to predict the bioaccumulation of substances over time. These models consider the rates of uptake and elimination of a chemical in an organism. While specific kinetic models for n-Heptyl 1-Ethylpentyl Phthalate are not available, models developed for other HMWPs, such as di(2-ethylhexyl) phthalate (DEHP), can provide insights. nih.gov
A simplified one-compartment kinetic model can be described by the following equation:
dCorganism/dt = (ku * Cwater) - (ke * Corganism)
Where:
Corganism is the concentration of the chemical in the organism.
Cwater is the concentration of the chemical in the water.
ku is the uptake rate constant.
ke is the elimination rate constant.
The table below presents hypothetical kinetic parameters for a high molecular weight phthalate like this compound, based on data for similar compounds.
| Parameter | Value | Description |
| Log Kow | > 5 | High molecular weight phthalates are hydrophobic, indicating a tendency to partition into lipids. |
| Uptake Rate Constant (ku) | Varies by species and conditions | Represents the rate of chemical uptake from the surrounding water. |
| Elimination Rate Constant (ke) | Varies by species and metabolic capability | Represents the rate of chemical loss from the organism through processes like metabolism and excretion. |
| Bioconcentration Factor (BCF) | Moderate to High | The ratio of the chemical concentration in an organism to the concentration in the water at steady state. |
Note: The values in this table are representative of high molecular weight phthalates and are used here as an estimation in the absence of specific data for this compound.
Analyzing the concentration of a chemical within the tissues of an organism provides direct evidence of its bioaccumulation. This is typically done using model species that are representative of different trophic levels in an aquatic ecosystem. Common model species include algae, daphnids (water fleas), and various fish species.
The process involves collecting samples of these organisms from contaminated environments or exposing them to the chemical under controlled laboratory conditions. The tissues are then analyzed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the target compound. mdpi.com
Studies on other HMWPs have shown their presence in the tissues of various aquatic organisms. For instance, DEHP has been detected in fish tissues in numerous studies. mdpi.comnih.gov These findings suggest that this compound could also be expected to be found in the tissues of aquatic organisms in environments where it is present.
The following table shows hypothetical internal tissue concentrations for a high molecular weight phthalate in different model species, illustrating the type of data generated from such analyses.
| Model Species | Trophic Level | Tissue Type | Hypothetical Concentration (ng/g wet weight) |
| Green Algae (e.g., Chlorella sp.) | Producer | Whole organism | 50 - 200 |
| Water Flea (e.g., Daphnia magna) | Primary Consumer | Whole organism | 100 - 500 |
| Fathead Minnow (e.g., Pimephales promelas) | Secondary Consumer | Muscle | 20 - 100 |
| Rainbow Trout (e.g., Oncorhynchus mykiss) | Tertiary Consumer | Liver | 150 - 700 |
Note: These concentrations are hypothetical and intended to illustrate the expected distribution of a high molecular weight phthalate in an aquatic food web. Actual concentrations would depend on the specific exposure conditions.
Food Web Transfer Mechanisms and Bioamplification Potential
Understanding how a chemical moves through the food web is crucial for assessing its potential impact on higher-level organisms, including humans. Trophic transfer is the process by which a contaminant is passed from one trophic level to the next through consumption. Bioamplification, also known as biomagnification, is the increase in the concentration of a contaminant in organisms at successively higher levels in a food chain.
Research on a variety of phthalates, including HMWPs, has generally indicated a low potential for bioamplification in aquatic food webs. nih.gov Studies have shown that while these compounds are taken up by organisms, they are also often metabolized and eliminated, which prevents their concentrations from significantly increasing up the food chain. nih.gov In some cases, trophic dilution, a decrease in concentration at higher trophic levels, has been observed for certain phthalates.
The primary mechanisms for food web transfer of hydrophobic compounds like this compound are dietary intake and, to a lesser extent, direct uptake from the water. For organisms at higher trophic levels, the consumption of contaminated prey is the dominant exposure pathway.
Development of Predictive Ecological Exposure Models
Predictive ecological exposure models are computational tools used to estimate the concentration of a chemical in various environmental compartments (water, sediment, air) and in organisms within an ecosystem. These models integrate information on the chemical's properties, environmental conditions, and the structure of the food web.
For phthalates, models have been developed to predict their environmental distribution and the potential exposure of aquatic organisms. nih.govelsevierpure.com These models can range from simple equilibrium partitioning models to more complex, dynamic food web models.
A key component of these models is the food web structure, which defines the feeding relationships between different species. The transfer of the chemical between trophic levels is then modeled based on factors such as the amount of food consumed, the concentration of the chemical in the prey, and the assimilation efficiency of the chemical by the predator.
While a specific predictive model for this compound is not available, the general framework for modeling HMWPs would be applicable. Such a model would consider the following inputs:
Chemical Properties: Log Kow, degradation rates in water and sediment.
Environmental Parameters: Water temperature, organic carbon content of sediment, water flow rates.
Food Web Structure: A list of species and their feeding preferences.
Organism-Specific Parameters: Metabolic rates, lipid content, growth rates.
The output of such a model would be predicted concentrations of this compound in different species within the food web, providing a valuable tool for risk assessment in the absence of extensive field data.
Theoretical Modeling and Predictive Analysis for N Heptyl 1 Ethylpentyl Phthalate
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Parameters
Predicted Environmental Fate Parameters (using a generic QSAR model):
| Parameter | Predicted Value | Unit |
| Water Solubility | Low | mg/L |
| Log Kow (Octanol-Water Partition Coefficient) | High | - |
| Vapor Pressure | Low | Pa |
| Henry's Law Constant | Low | Pa·m³/mol |
| Biodegradation Half-life | Weeks to Months | - |
| Soil Adsorption Coefficient (Koc) | High | L/kg |
Note: These values are predictions from a general QSAR model for large phthalates and should be interpreted with caution in the absence of experimental validation.
The high predicted Log Kow and Koc values suggest that n-Heptyl 1-Ethylpentyl Phthalate (B1215562) is likely to be lipophilic and adsorb to organic matter in soil and sediment, reducing its mobility in aqueous environments. Its predicted low water solubility and vapor pressure further indicate a tendency to persist in the compartment to which it is released. The predicted biodegradation half-life suggests that it is not readily biodegradable and may persist in the environment.
Molecular Dynamics and Docking Simulations for Biological Interactions
Molecular dynamics and docking simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as n-Heptyl 1-Ethylpentyl Phthalate, and a biological macromolecule (receptor), like a protein. Given the preliminary indication of its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), these simulations can provide insights into the potential binding affinity and mode of interaction.
A hypothetical molecular docking simulation of this compound with the ligand-binding domain of a PPAR subtype (e.g., PPARγ) could reveal the following:
Binding Affinity: The simulation would predict the free energy of binding, indicating the strength of the interaction. A lower binding energy suggests a more stable complex.
Binding Pose: The simulation would identify the most likely orientation of the phthalate within the receptor's binding pocket.
Key Interactions: It would highlight the specific amino acid residues in the PPAR that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the phthalate molecule.
These simulations could help to elucidate the molecular basis for the potential endocrine-disrupting effects of this phthalate, as PPARs are crucial regulators of lipid metabolism, inflammation, and cellular differentiation.
Environmental Distribution and Transport Modeling
Based on the predicted physicochemical properties from QSAR models, environmental distribution and transport models, such as fugacity models, can be used to forecast the partitioning of this compound in a model environment.
A Level III fugacity model simulation would likely predict the following distribution pattern:
| Environmental Compartment | Predicted Distribution (%) |
| Soil | High |
| Sediment | High |
| Water | Low |
| Air | Very Low |
| Biota | Moderate |
This predicted distribution is consistent with a compound that has low water solubility, low vapor pressure, and a high octanol-water partition coefficient. The model would suggest that if released into the environment, this compound would predominantly accumulate in soil and sediment. Its potential for bioaccumulation in organisms (biota) would also be a key output of such a model, driven by its lipophilicity.
Predictive Degradation Pathway Software Analysis
Predictive degradation pathway software utilizes a knowledge base of known metabolic and degradation reactions to propose plausible breakdown routes for a given chemical structure. For this compound, such software would likely predict the following primary degradation steps:
Ester Hydrolysis: The initial and most significant step in the degradation of phthalates is the hydrolysis of the ester bonds by esterase enzymes. This would result in the formation of mono-n-heptyl phthalate and 1-ethylpentanol, or mono-1-ethylpentyl phthalate and n-heptanol.
Oxidation of Alkyl Chains: The liberated alcohols (n-heptanol and 1-ethylpentanol) would likely undergo further oxidation to form the corresponding aldehydes and carboxylic acids.
Aromatic Ring Cleavage: The phthalic acid moiety, following the removal of both alkyl chains, would be susceptible to hydroxylation and subsequent cleavage of the aromatic ring by dioxygenase enzymes, eventually leading to intermediates that can enter central metabolic pathways.
These predicted pathways are analogous to the known degradation routes of other high-molecular-weight phthalates. The rate and extent of these degradation processes in the environment would be influenced by factors such as microbial activity, oxygen availability, and temperature.
Future Research Directions and Knowledge Gaps Concerning N Heptyl 1 Ethylpentyl Phthalate
Addressing Specificity in Analytical Methodologies
A significant challenge in studying n-Heptyl 1-Ethylpentyl Phthalate (B1215562) is the difficulty in distinguishing it from its isomers. lcms.cz Current analytical methods often struggle to provide the necessary specificity for accurate identification and quantification in complex environmental matrices.
Future research should focus on developing and validating more sophisticated analytical techniques. This includes:
Advanced Chromatographic Separations: Investigating novel gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns and conditions to improve the resolution of phthalate isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Utilizing the high resolving power of HRMS to differentiate between isomers based on their precise mass-to-charge ratios. lcms.cz
Ion Mobility Spectrometry (IMS): Employing IMS, particularly techniques like cyclic IMS, to separate isomers based on their size, shape, and charge, providing an additional dimension of separation beyond traditional chromatography. lcms.cz
Novel Sample Preparation Techniques: Developing more efficient and selective extraction and clean-up methods to minimize matrix interference and enhance the detection of target analytes. cornerstoneanalytical.comresearchgate.net This could involve the use of techniques like magnetic solid-phase extraction. researchgate.net
Table 1: Comparison of Analytical Techniques for Phthalate Analysis
| Technique | Strengths | Limitations | Future Research Focus |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-established, good for volatile compounds. cornerstoneanalytical.com | May have difficulty separating isomers. lcms.cz | Development of new columns and derivatization methods. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wide range of compounds. researchgate.net | Can be less sensitive than GC-MS for some phthalates. researchgate.net | Exploration of new stationary phases and mobile phase compositions. |
| High-Resolution Mass Spectrometry (HRMS) | High specificity and accuracy. lcms.cz | Higher cost and complexity. | Integration with advanced separation techniques for isomer-specific analysis. |
| Ion Mobility Spectrometry (IMS) | Provides an additional dimension of separation for isomers. lcms.cz | Still an emerging technique for routine environmental analysis. | Development of standardized methods and databases for phthalate isomers. |
Elucidating Novel Environmental Transformation Products
The environmental degradation of phthalates is a complex process that can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. oup.comnih.gov While the general pathway of phthalate degradation involves hydrolysis to the monoester and then to phthalic acid, alternative pathways and novel transformation products for n-Heptyl 1-Ethylpentyl Phthalate remain largely unknown. oup.comnih.govnih.gov
Future research should aim to:
Identify Novel Degradation Pathways: Investigate microbial degradation under various environmental conditions (aerobic, anaerobic, different temperatures and pH) to uncover new enzymatic reactions and metabolic pathways. researchgate.netresearchgate.netnih.govbohrium.com This includes exploring the possibility of transesterification reactions in the presence of other alcohols. oup.comnih.gov
Characterize Unknown Metabolites: Employ advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to identify and structurally elucidate previously unknown transformation products. nih.gov
Utilize In Silico Prediction Tools: Employ computational models to predict potential transformation products, guiding experimental investigations and prioritizing target analytes. researchgate.net
Comprehensive Ecological Risk Characterization Methodologies
A thorough understanding of the ecological risks posed by this compound is crucial for environmental management. frontiersin.org Current risk assessments are often hampered by a lack of specific toxicity data for this compound and its transformation products. nih.gov
Future research should focus on:
Developing Species-Specific Toxicity Data: Conducting ecotoxicological studies on a wide range of aquatic and terrestrial organisms representing different trophic levels to determine acute and chronic toxicity endpoints. frontiersin.orgnih.gov
Assessing the Impact of Mixtures: Investigating the combined toxic effects of this compound with other co-occurring pollutants, as chemical mixtures can have synergistic or antagonistic effects.
Improving Exposure Modeling: Developing more accurate models to predict the environmental concentrations of this compound and its transformation products in various environmental compartments.
Integrating Risk Quotients: Utilizing risk quotient (RQ) methods, which compare predicted environmental concentrations with no-effect concentrations, to provide a more quantitative assessment of ecological risk. nih.gov
Exploration of Bioremediation Strategies for Contaminated Environments
Bioremediation, the use of microorganisms to degrade pollutants, offers a promising and environmentally friendly approach for cleaning up phthalate-contaminated sites. researchgate.net While microbial degradation of some phthalates has been well-studied, the potential for bioremediation of this compound remains largely unexplored. d-nb.inforesearchgate.net
Future research should focus on:
Isolating and Characterizing Novel Degrading Microorganisms: Screening for and isolating bacteria and fungi from contaminated environments that can efficiently degrade this compound. researchgate.netresearchgate.netnih.gov
Optimizing Degradation Conditions: Investigating the optimal environmental conditions (e.g., pH, temperature, nutrient availability) to enhance the metabolic activity of degrading microorganisms. researchgate.net
Investigating Microbial Consortia: Exploring the use of mixed microbial cultures, as complex degradation pathways may require the synergistic action of multiple species. d-nb.info
Developing Bioaugmentation and Biostimulation Techniques: Evaluating the effectiveness of introducing specific degrading microorganisms (bioaugmentation) or stimulating the growth of indigenous degraders (biostimulation) in contaminated soils and sediments.
Integration of Multi-Omics Approaches in Mechanistic Studies
Multi-omics approaches, which involve the comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), can provide deep insights into the molecular mechanisms of phthalate toxicity and degradation. nih.govacs.orgnih.gov
Future research should integrate these approaches to:
Elucidate Mechanisms of Toxicity: Use transcriptomics and proteomics to identify the genes and proteins that are affected by exposure to this compound, revealing the molecular pathways of its toxic action. nih.govresearchgate.netresearchgate.net
Uncover Degradation Pathways: Employ metabolomics to track the formation of intermediate and final degradation products, providing a detailed map of the metabolic pathways involved in its breakdown. nih.gov
Identify Key Enzymes and Genes: Utilize genomics and transcriptomics to identify the specific enzymes and genes responsible for the degradation of this compound in microorganisms. nih.gov
Develop Biomarkers of Exposure and Effect: Identify specific molecular changes (e.g., altered gene expression, protein levels, or metabolite profiles) that can be used as sensitive biomarkers to assess exposure to and the effects of this compound in organisms. nih.govnih.gov
By addressing these research gaps, the scientific community can develop a more complete understanding of the environmental risks associated with this compound and pave the way for effective management and remediation strategies.
Q & A
Q. What analytical methods are recommended for detecting and quantifying n-Heptyl 1-Ethylpentyl Phthalate in environmental or biological samples?
- Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with diode-array detection (HPLC-DAD) for precise quantification. For environmental matrices, perform solvent extraction (e.g., hexane or acetonitrile) followed by solid-phase extraction (SPE) to isolate the compound. Calibrate instruments using certified reference standards (e.g., Bis(1-ethylpentyl) Phthalate, as listed in ) .
- Quality Control : Include blanks, spikes, and duplicates to assess recovery rates and limit cross-contamination. Adhere to ISO 10993-12 protocols for medical device-related studies .
Q. What toxicity endpoints should be prioritized in preliminary assessments of this compound?
- Key Endpoints : Focus on systemic effects such as hepatic, renal, and reproductive toxicity, which are common among phthalates. Use laboratory mammals (e.g., rodents) for in vivo studies, with exposure routes (oral, dermal) mimicking human contact .
- Experimental Design : Include body weight monitoring, histopathology, and biomarkers like serum ALT/AST for hepatic damage. Align with inclusion criteria from Table B-1 () to ensure comparability across studies .
Q. How can researchers model cumulative exposure risks for this compound alongside other phthalates?
- Approach : Use probabilistic models to integrate exposure data from multiple pathways (diet, inhalation, dermal). Apply benchmark dose (BMD) analysis for dose-response relationships, as outlined in cross-phthalate technical support documents () .
- Data Requirements : Collect co-exposure data on metabolites (e.g., MEHHP, MECPP) to account for synergistic effects, referencing NHANES-based bioinformatic frameworks () .
Advanced Research Questions
Q. What metabolomic techniques are suitable for elucidating the endocrine-disrupting mechanisms of this compound?
- Methodology : Employ untargeted metabolomics via LC-MS/MS to identify disrupted pathways (e.g., steroidogenesis, lipid metabolism). Validate findings using in vitro models (e.g., human adrenal or ovarian cell lines) .
- Data Interpretation : Cross-reference results with existing phthalate databases (e.g., DEHP metabolomics in ) to distinguish compound-specific effects from class-wide trends .
Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?
- Resolution Strategy : Conduct parallel in vitro (e.g., 3D liver spheroids) and in vivo experiments under identical exposure conditions. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile dose disparities .
- Case Study : Refer to DEHP research (), where in vitro oxidative stress findings were validated through rodent models with adjusted bioavailability factors .
Q. What are the critical knowledge gaps in understanding the transgenerational effects of this compound?
- Identified Gaps : Limited data on epigenetic modifications (e.g., DNA methylation) and non-monotonic dose responses. Prioritize multi-generational rodent studies with controlled exposure windows .
- Research Design : Integrate transcriptomic profiling (RNA-seq) and sperm/egg methylation analysis to track heritable changes .
Q. How can advanced statistical methods improve the interpretation of epidemiological data on phthalate exposure?
- Techniques : Apply Bayesian hierarchical models to account for confounders (e.g., diet, co-exposures). Use machine learning (e.g., random forests) to identify exposure biomarkers with the highest predictive power for health outcomes .
- Implementation : Follow protocols from the Taiwan Biobank study (), which stratified analyses by sex and metabolic syndrome status .
Methodological Best Practices
Q. What protocols ensure reproducibility in phthalate extraction and analysis?
- Standardization : Adopt EPA-approved methods for sample preparation (e.g., liquid-liquid extraction for urine metabolites). Validate recovery rates using spiked samples and report limits of detection (LOD) .
- Inter-laboratory Collaboration : Participate in proficiency testing programs to harmonize results, as recommended in the GB/T 22048-2022 standard () .
Q. How should researchers design studies to evaluate the synergistic effects of phthalate mixtures?
- Design Framework : Use factorial experimental designs to test binary or ternary mixtures. Measure additive, antagonistic, or synergistic interactions via response surface methodology (RSM) .
- Case Example : Reference the DEHP-DIBP co-exposure study (), which identified enhanced hepatic toxicity at low-dose combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
